molecular formula C9H7ClF3NO2 B1529432 2-Amino-2-(3-chlorophenyl)-3,3,3-trifluoropropanoic acid CAS No. 1343241-61-1

2-Amino-2-(3-chlorophenyl)-3,3,3-trifluoropropanoic acid

Cat. No.: B1529432
CAS No.: 1343241-61-1
M. Wt: 253.6 g/mol
InChI Key: NFMBOQZZSHPESJ-UHFFFAOYSA-N
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Description

2-Amino-2-(3-chlorophenyl)-3,3,3-trifluoropropanoic acid is an organic compound that features a trifluoromethyl group, an amino group, and a chlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-2-(3-chlorophenyl)-3,3,3-trifluoropropanoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available 3-chlorobenzaldehyde and trifluoroacetic acid.

    Formation of Intermediate: The 3-chlorobenzaldehyde undergoes a condensation reaction with trifluoroacetic acid in the presence of a base such as sodium hydroxide to form an intermediate compound.

    Amination: The intermediate is then subjected to amination using ammonia or an amine source under controlled conditions to introduce the amino group, resulting in the formation of this compound.

Industrial Production Methods

Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts, temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Amino-2-(3-chlorophenyl)-3,3,3-trifluoropropanoic acid can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.

    Reduction: The chlorophenyl group can be reduced to form a phenyl group.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Nitro or nitroso derivatives.

    Reduction: Phenyl derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Amino-2-(3-chlorophenyl)-3,3,3-trifluoropropanoic acid has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Materials Science: The compound’s unique structure makes it useful in the development of advanced materials with specific properties.

    Biological Studies: It is used in biochemical assays to study enzyme interactions and metabolic pathways.

    Industrial Applications: The compound is used in the synthesis of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Amino-2-(3-chlorophenyl)-3,3,3-trifluoropropanoic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the trifluoromethyl group can enhance the compound’s lipophilicity, facilitating its passage through cell membranes. The chlorophenyl group can interact with aromatic residues in proteins, affecting their function.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-2-(4-chlorophenyl)-3,3,3-trifluoropropanoic acid
  • 2-Amino-2-(3-bromophenyl)-3,3,3-trifluoropropanoic acid
  • 2-Amino-2-(3-chlorophenyl)-2,2,2-trifluoroethanol

Uniqueness

2-Amino-2-(3-chlorophenyl)-3,3,3-trifluoropropanoic acid is unique due to the presence of both a trifluoromethyl group and a chlorophenyl group, which confer distinct chemical and physical properties. These properties make it particularly valuable in the synthesis of compounds with specific biological activities and material properties.

Properties

IUPAC Name

2-amino-2-(3-chlorophenyl)-3,3,3-trifluoropropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClF3NO2/c10-6-3-1-2-5(4-6)8(14,7(15)16)9(11,12)13/h1-4H,14H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFMBOQZZSHPESJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C(C(=O)O)(C(F)(F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClF3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Amino-2-(3-chlorophenyl)-3,3,3-trifluoropropanoic acid
Reactant of Route 2
2-Amino-2-(3-chlorophenyl)-3,3,3-trifluoropropanoic acid
Reactant of Route 3
2-Amino-2-(3-chlorophenyl)-3,3,3-trifluoropropanoic acid
Reactant of Route 4
2-Amino-2-(3-chlorophenyl)-3,3,3-trifluoropropanoic acid
Reactant of Route 5
2-Amino-2-(3-chlorophenyl)-3,3,3-trifluoropropanoic acid
Reactant of Route 6
2-Amino-2-(3-chlorophenyl)-3,3,3-trifluoropropanoic acid

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